Lithiation Reactivity vs. 5-Methyl Analog
7-Bromo-4-methylbenzofuran undergoes regioselective lithiation at -78 °C with n-butyllithium, enabling functionalization at the bromine-bearing position. This reactivity is distinct from the 5-methyl isomer due to the electronic and steric influence of the methyl group at the 4-position. Direct comparative experimental data between the 4-methyl and 5-methyl isomers under identical lithiation conditions is not available in the primary literature. The quantitative data presented is for the target compound, with the comparison being a class-level inference based on the known reactivity of substituted benzofurans [1].
| Evidence Dimension | Synthetic Reactivity (Lithiation) |
|---|---|
| Target Compound Data | 9.61 g of 7-Bromo-4-methylbenzofuran in 228 mL THF at -78 °C treated with 21.9 mL of 2.5 M nBuLi in hexanes (1.2 equiv, 54.6 mmol) [1]. |
| Comparator Or Baseline | 7-Bromo-5-methylbenzofuran (CAS 35700-48-2) - lithiation conditions not specified in the literature for direct comparison. |
| Quantified Difference | Not quantifiable due to lack of direct comparator data. |
| Conditions | Synthetic protocol for functionalization of 7-Bromo-4-methylbenzofuran via lithiation at -78 °C in THF. |
Why This Matters
The defined lithiation protocol is a key step for downstream functionalization, and the specific substitution pattern of 7-Bromo-4-methylbenzofuran dictates the regioselectivity of this reaction.
- [1] Benzofurans.com. (2020). Analyzing the synthesis route of 799766-13-5. Retrieved from Benzofurans.com website. View Source
